2-[5-(2,2-Dimethylpropanoyl)thiophen-2-yl]acetic acid is a synthetic compound that incorporates a thiophene ring, which is known for its diverse biological and chemical properties. This compound is of interest in medicinal chemistry due to its potential applications in drug development, particularly as a lead compound for inhibitors targeting specific enzymes involved in inflammatory processes and cancer therapy.
This compound belongs to the class of carboxylic acids with a thiophene moiety. It can be classified under heterocyclic compounds due to the presence of sulfur in the five-membered ring structure of thiophene. Its structural complexity allows it to interact with biological targets effectively, making it a candidate for further pharmacological studies.
The synthesis of 2-[5-(2,2-Dimethylpropanoyl)thiophen-2-yl]acetic acid typically involves multi-step organic reactions. A common method includes:
The reactions are often conducted under inert atmospheres (e.g., nitrogen) to prevent oxidation or degradation of sensitive intermediates. Techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to monitor reaction progress and confirm product structures .
The molecular formula for 2-[5-(2,2-Dimethylpropanoyl)thiophen-2-yl]acetic acid can be represented as . The structure features:
The molecular weight is approximately 239.32 g/mol. The compound exhibits specific spectral properties that can be analyzed using techniques such as IR spectroscopy (to identify functional groups) and NMR spectroscopy (to elucidate hydrogen and carbon environments).
The primary reactions involving 2-[5-(2,2-Dimethylpropanoyl)thiophen-2-yl]acetic acid include:
These reactions can be facilitated by various catalysts or under specific conditions such as heat or pressure. The use of protecting groups may also be necessary during multi-step syntheses to prevent unwanted side reactions.
The mechanism by which 2-[5-(2,2-Dimethylpropanoyl)thiophen-2-yl]acetic acid exerts its biological effects likely involves interaction with molecular targets such as enzymes or receptors involved in inflammatory pathways.
In vitro studies have shown that related compounds exhibit significant inhibitory activity against mPGES-1 with IC50 values in the low micromolar range .
Relevant data from spectral analyses (NMR, IR) provide insights into functional groups and bonding characteristics.
The primary applications of 2-[5-(2,2-Dimethylpropanoyl)thiophen-2-yl]acetic acid include:
This compound represents a promising scaffold for further modifications aimed at enhancing biological activity and specificity towards therapeutic targets in inflammatory diseases and cancer treatment .
Microsomal prostaglandin E synthase-1 (mPGES-1) is a glutathione-dependent enzyme that catalyzes the terminal step in prostaglandin E2 (PGE2) biosynthesis. As an inducible member of the MAPEG protein family, mPGES-1 is upregulated in inflammatory conditions, tumors, and neurodegenerative diseases like Alzheimer’s [7] [10]. This enzyme represents a strategic therapeutic target because its inhibition selectively reduces pathological PGE2 overproduction without disrupting the homeostasis of other prostanoids—circumventing cardiovascular and gastrointestinal side effects associated with COX inhibitors [7]. The compound 2-[5-(2,2-dimethylpropanoyl)thiophen-2-yl]acetic acid (CAS 1447966-08-6) has emerged as a key structural motif in developing mPGES-1 inhibitors due to its dual anti-inflammatory and anticancer potential [1] [3].
Research demonstrates that mPGES-1 inhibitors derived from thiophene acetic acid scaffolds exhibit low micromolar inhibitory activity in cell-free assays. Notably, optimized analogs (e.g., compound 2c) induce cell cycle arrest in the G0/G1 phase in A549 lung cancer cells within 24 hours, followed by apoptosis/necrosis at 48–72 hours through sub-G0/G1 accumulation [7] [10]. This multimodal activity stems from disrupting the PGE2-mediated amplification loop that promotes tumor proliferation and metastasis [10].
Table 1: Key Identifiers of 2-[5-(2,2-Dimethylpropanoyl)thiophen-2-yl]acetic Acid
Property | Value |
---|---|
IUPAC Name | 2-(5-Pivaloylthiophen-2-yl)acetic acid |
CAS Number | 1447966-08-6 |
Molecular Formula | C₁₁H₁₄O₃S |
Molecular Weight | 226.30 g/mol |
SMILES | CC(C)(C)C(=O)C1=CC=C(CC(O)=O)S1 |
Canonical SMILES | CC(C)(C)C(=O)C1=CC=C(CC(=O)O)S1 |
Fragment-based drug design (FBDD) leverages small molecular fragments (<300 Da) as building blocks for drug candidates, enabling efficient exploration of chemical space and enhanced binding efficiency. The discovery of 2-(thiophen-2-yl)acetic acid as a validated fragment for mPGES-1 inhibition exemplifies this approach [2] [10]. Virtual screening of aromatic bromides identified this fragment as a synthetically tractable core modifiable via Suzuki-Miyaura cross-coupling—allowing rapid diversification into derivatives like 2-[5-(2,2-dimethylpropanoyl)thiophen-2-yl]acetic acid [10].
The pivaloyl (2,2-dimethylpropanoyl) substituent in this compound was strategically incorporated to exploit hydrophobic subpockets in the mPGES-1 active site. Computational modeling confirmed that the steric bulk of this group enhances van der Waals interactions near residues Arg38 and Tyr130, while the acetic acid moiety coordinates with the catalytic glutathione triad [2] [7]. Compared to high-throughput screening, FBDD yielded fragments with superior ligand efficiency (LE > 0.3 kcal/mol/heavy atom), providing optimal starting points for medicinal chemistry optimization [10].
Table 2: Fragment-Based Drug Design Pipeline for mPGES-1 Inhibitors
Stage | Strategy | Outcome |
---|---|---|
Virtual Screening | Aromatic bromide library screening | 2-(Thiophen-2-yl)acetic acid selected |
Fragment Optimization | Suzuki-Miyaura cross-coupling | Pivaloyl derivative synthesis (C₁₁H₁₄O₃S) |
Biological Validation | mPGES-1 cell-free assays | IC₅₀ = 1–10 µM range |
Cellular Efficacy | A549 proliferation assays | G0/G1 arrest; sub-G0/G1 accumulation |
Challenges in FBDD for mPGES-1 include species-specific differences in enzyme structure (human vs. murine) and high plasma protein binding of lead compounds. Nevertheless, the fragment-derived chemotype discussed here demonstrates cross-species activity, underscoring its potential as a versatile scaffold [7] [10].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1